![molecular formula C16H17ClN2O3S B2810401 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 93018-18-9](/img/structure/B2810401.png)
2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is C16H17ClN2O3S. The molecular weight is 352.83. The structure includes a sulfonyl group attached to a 4-chlorophenyl group and an anilino group, which is further attached to a N,N-dimethylacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide include a density of 1.3±0.1 g/cm3 and a boiling point of 521.0±60.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis of 2-anilinopyrimidines
CSAA can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Bioactivity of Anilinopyrimidines
The biological activity of anilinopyrimidines, which can be synthesized using CSAA, is well-known and widely reported . Some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Fungicides and Pesticides
Anilinopyrimidines, synthesized using CSAA, are known for their fungicidal and pesticidal properties . They are used in agriculture to protect crops from various diseases .
Supramolecular Networks
Anilinopyrimidines, which can be synthesized using CSAA, have been demonstrated to play a role in the generation of supramolecular networks for molecular recognition .
Synthesis of N-phenylmaleimides
CSAA can potentially be used in the synthesis of substituted N-phenylmaleimides . These are a class of very expensive precursors of considerable interest due to their biological properties and use as intermediates in synthesis .
Diels–Alder Reaction
Substituted N-phenylmaleimides, synthesized using CSAA, can be used in a Diels–Alder reaction . This is a green multi-step synthesis for an undergraduate organic chemistry laboratory .
properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRZIGXOJGMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.